2,2,2-Trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide
Description
The compound 2,2,2-Trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide (hereafter referred to as Compound A) is a boronate-containing trifluoroacetamide derivative. Its structure features:
- A trifluoroacetamide group linked via an ethyl chain to a phenyl ring.
- A trifluoromethyl (-CF₃) substituent at the 2-position of the phenyl ring.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position of the phenyl ring.
The trifluoromethyl and boronate groups enhance lipophilicity and metabolic stability, while the ethyl linker may influence conformational flexibility.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BF6NO3/c1-14(2)15(3,4)28-18(27-14)11-5-6-12(16(19,20)21)10(9-11)7-8-25-13(26)17(22,23)24/h5-6,9H,7-8H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHAMRSOYDBCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)CCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BF6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,2-Trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure incorporates trifluoromethyl and dioxaborolane moieties, which may confer distinctive biological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure
The molecular formula of the compound is C₁₇H₂₀BF₆NO₃, with a molecular weight of 411.147 g/mol. The compound's structure can be represented as follows:
Preliminary studies suggest that the biological activity of this compound may be linked to its ability to interact with specific biological targets. The incorporation of the dioxaborolane group is hypothesized to enhance binding affinity to target proteins or enzymes involved in metabolic pathways.
In Vitro Studies
In vitro assays are essential for determining the efficacy of this compound against various biological targets. Notable findings include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of tryptophan hydroxylase (TPH1), with an inhibition rate exceeding 60% at concentrations around 100 µM . This suggests possible applications in treating conditions related to serotonin metabolism.
- Selectivity and Potency : Comparative studies indicate that modifications in the substituents on the phenyl ring can significantly alter the inhibitory potency. For instance, derivatives with specific para-substituents exhibited improved inhibition rates compared to their unsubstituted counterparts .
In Vivo Studies
Research into the in vivo effects of this compound is limited but critical for understanding its therapeutic potential. Initial animal studies aimed at assessing pharmacokinetics and bioavailability are necessary to evaluate its effectiveness in a living system.
Case Study 1: TPH1 Inhibition
A study investigating various derivatives of related compounds demonstrated that structural modifications could lead to enhanced TPH1 inhibition. The most potent derivatives achieved IC50 values as low as 37 nM . This highlights the importance of structure-activity relationships (SAR) in optimizing compounds for therapeutic use.
Case Study 2: Potential Applications in Obesity Treatment
Research into TPH1 inhibitors has implications for obesity treatment due to their role in serotonin synthesis regulation. Compounds similar to this compound have been explored for their ability to modulate appetite and energy expenditure through peripheral mechanisms .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀BF₆NO₃ |
| Molecular Weight | 411.147 g/mol |
| CAS Number | 2135636-84-7 |
| Inhibition Rate (TPH1) | >60% at 100 µM |
| IC50 (Most Potent Derivative) | 37 nM |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Analogs
The following compounds share structural motifs with Compound A but differ in substituents, linker groups, or electronic properties:
*Estimated based on analogous structures.
Functional Group Impact
a) Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃)
- Compound A and BB31-0605 feature a -CF₃ group, which is strongly electron-withdrawing and lipophilic, enhancing membrane permeability .
b) Ethyl Linker
c) Boronate Ester
Physicochemical Properties
| Property | Compound A | BB31-0605 | N-[2-(Dioxaborolan-2-yl)phenyl]acetamide |
|---|---|---|---|
| LogP (estimated) | ~3.8 | 2.9 | 1.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Polar Surface Area | ~60 Ų | 55 Ų | 50 Ų |
- Compound A ’s higher logP reflects the additive effects of -CF₃ and the ethyl linker, suggesting superior lipid membrane penetration compared to analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2,2,2-Trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide?
- Methodology : Multi-step synthesis involving:
Boronic ester introduction : Suzuki-Miyaura coupling or direct borylation of the phenyl ring using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under inert atmosphere .
Trifluoroacetamide formation : Amidation of the ethylamine linker with trifluoroacetic anhydride or activated esters, often mediated by coupling agents like EDCI/HOBt .
- Critical parameters : Solvent choice (e.g., dichloromethane, THF), temperature control (0–25°C), and purification via column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound?
- Essential methods :
- NMR spectroscopy : , , , and NMR to confirm boronic ester integrity and trifluoromethyl/acetamide groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
- IR spectroscopy : Detection of amide C=O stretches (~1650 cm) and B-O vibrations (~1350 cm) .
Q. How does the boronic ester moiety influence this compound's reactivity in cross-coupling reactions?
- Role in Suzuki-Miyaura coupling : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group facilitates palladium-catalyzed cross-coupling with aryl halides, enabling C-C bond formation for drug candidate synthesis .
- Stability considerations : The boronic ester is moisture-sensitive; reactions require anhydrous conditions and inert gas (N/Ar) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when contradictions arise between reported synthetic protocols?
- Case example : Discrepancies in palladium catalyst efficiency (e.g., Pd(PPh) vs. Pd(dppf)Cl) may arise due to ligand steric effects or boron-to-palladium transmetallation kinetics.
- Resolution strategy :
- Design of Experiments (DoE) : Systematic screening of catalysts, bases (e.g., KCO, CsCO), and solvents (DMF vs. THF) .
- By-product analysis : Use LC-MS to identify side products (e.g., protodeboronation) and adjust stoichiometry .
Q. What computational approaches predict the compound's behavior in biological systems?
- Methods :
- Density Functional Theory (DFT) : Models electronic effects of trifluoromethyl groups on amide bond rotational barriers and boronic ester hydrolysis .
- Molecular docking : Simulates interactions with enzymes (e.g., proteases) to guide structure-activity relationship (SAR) studies .
- Validation : Correlate computational predictions with in vitro assays (e.g., IC measurements) .
Q. What strategies mitigate challenges in isolating the compound due to its hydrophobic trifluoromethyl groups?
- Purification techniques :
- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients .
- Crystallization : Optimize solvent mixtures (e.g., hexane/ethyl acetate) to enhance crystal lattice stability .
Key Challenges and Future Directions
- Stability in aqueous media : The boronic ester hydrolyzes under physiological conditions; prodrug strategies or steric shielding (e.g., ortho-substituents) may improve stability .
- Biological activity profiling : Prioritize assays targeting kinase inhibition or GPCR modulation, leveraging the compound's trifluoromethyl pharmacophore .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
